3-Pyrazoline hydrochloride
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Overview
Description
3-Pyrazoline hydrochloride is a heterocyclic organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyrazoline hydrochloride can be synthesized through several methods:
From Hydrazines and Their Derivatives: This method involves the reaction of hydrazines with carbonyl compounds.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of diazo compounds with alkenes or alkynes.
Reduction of Pyrazoles: 3-Pyrazolines can also be obtained by the reduction of pyrazoles, pyrazolones, or pyrazolidinones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Pyrazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: 3-Pyrazolines can be oxidized to form pyrazoles.
Reduction: Reduction of 3-pyrazolines can yield pyrazolidines.
Substitution: Substitution reactions can occur on the nitrogen atoms or the carbon atoms of the pyrazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
Oxidation: Pyrazoles
Reduction: Pyrazolidines
Substitution: Substituted pyrazolines with various functional groups
Scientific Research Applications
3-Pyrazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: 3-Pyrazoline derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Some pyrazoline derivatives exhibit anti-inflammatory, analgesic, and anticancer properties.
Industry: Pyrazolines are used in the development of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-pyrazoline hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: Pyrazolines can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways depend on the biological activity of the pyrazoline derivative.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazoline: Another isomer of pyrazoline with different chemical properties and reactivity.
Pyrazole: The fully aromatic form of pyrazoline, known for its stability and diverse applications.
Uniqueness of 3-Pyrazoline Hydrochloride
This compound is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and biological activities Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry
Properties
CAS No. |
88544-69-8 |
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Molecular Formula |
C3H7ClN2 |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C3H6N2.ClH/c1-2-4-5-3-1;/h1-2,4-5H,3H2;1H |
InChI Key |
LUABANCJXKHLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CNN1.Cl |
Origin of Product |
United States |
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